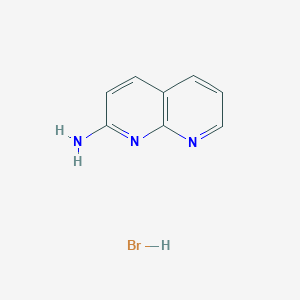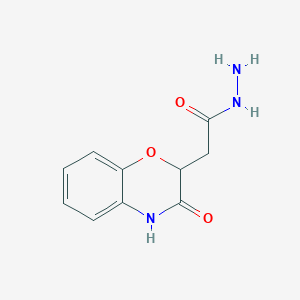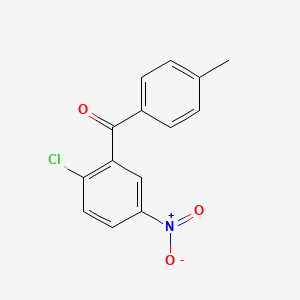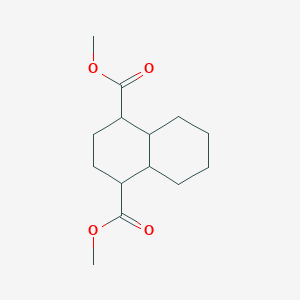
1,8-Naphthyridin-2-amine;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Naphthyridin-2-amine hydrobromide is a compound with the molecular formula C8H8BrN3 . It has a molecular weight of 226.07 g/mol . The IUPAC name for this compound is 1,8-naphthyridin-2-amine;hydrobromide .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which includes 1,8-Naphthyridin-2-amine;hydrobromide, has been achieved through various methods. These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
The molecular structure of 1,8-Naphthyridin-2-amine;hydrobromide can be represented by the canonical SMILES string: C1=CC2=C(N=C1)N=C(C=C2)N.Br . This compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .Chemical Reactions Analysis
1,8-Naphthyridin-2-amine;hydrobromide can undergo various chemical reactions. For instance, a water-soluble Ir catalyst can efficiently catalyze the synthesis of 1,8-naphthyridines in water under air atmosphere .Physical And Chemical Properties Analysis
1,8-Naphthyridin-2-amine;hydrobromide has a topological polar surface area of 51.8 Ų and a complexity of 137 . It has a rotatable bond count of 0 and a covalently-bonded unit count of 2 .科学的研究の応用
Biological Activities
1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities . For instance, Gemifloxacin, a compound containing a 1,8-naphthyridine core, has reached the drug market for the treatment of bacterial infections .
Photochemical Properties
1,8-Naphthyridines are also known for their photochemical properties . These properties make them useful in various applications that require light manipulation or interaction.
Ligands
This class of heterocycles finds use as ligands . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. This property is useful in many areas of chemistry and biochemistry.
Light-Emitting Diodes (LEDs)
Components of light-emitting diodes often include 1,8-naphthyridines . LEDs are widely used in many devices for display and lighting purposes.
Dye-Sensitized Solar Cells
1,8-Naphthyridines are used in dye-sensitized solar cells . These solar cells are a type of thin film solar cell and are very promising for renewable energy applications.
Molecular Sensors
1,8-Naphthyridines are used in the development of molecular sensors . These sensors can detect specific molecules or ions, making them useful in various fields such as environmental monitoring, medical diagnostics, and industrial process control.
Self-Assembly Host-Guest Systems
1,8-Naphthyridines are used in self-assembly host-guest systems . These systems are a major topic in nanotechnology and materials science.
Synthesis Methods
The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community . This includes attempts to develop more ecofriendly, safe, and atom-economical approaches .
将来の方向性
1,8-Naphthyridin-2-amine;hydrobromide and its derivatives have shown potential in treating neurodegenerative and immunomodulatory disorders, along with anti-HIV, antidepressant, and antioxidant properties . This has enticed researchers to look beyond its broad-spectrum activities, providing further scope for exploration .
作用機序
Target of Action
1,8-Naphthyridin-2-amine;hydrobromide is a member of the 1,8-naphthyridines class of heterocyclic compounds . These compounds have emerged as an important class due to their diverse biological activities and photochemical properties . They have been found to have antimicrobial and anticancer activities .
Mode of Action
It has been found that these compounds can interact with metal ions, such as cu+ and cu2+, causing the quenching of their fluorescence emission due to the formation of complexes between the naphthyridine and the metal .
Biochemical Pathways
It has been found that these compounds can interact with metal ions, which may affect various biochemical pathways .
Result of Action
It has been found that these compounds have antimicrobial and anticancer activities . Notably, some compounds were identified as potent anticancer molecules and were comparable to Cisplatin .
Action Environment
The action, efficacy, and stability of 1,8-Naphthyridin-2-amine;hydrobromide can be influenced by various environmental factors. For example, the presence of metal ions can affect the compound’s fluorescence emission
特性
IUPAC Name |
1,8-naphthyridin-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3.BrH/c9-7-4-3-6-2-1-5-10-8(6)11-7;/h1-5H,(H2,9,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCCJNIJKLKASH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Oxan-4-yl)-2-azaspiro[3.3]heptane](/img/structure/B2989507.png)
![4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B2989508.png)



![4-(dimethylsulfamoyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2989515.png)


![4-cyano-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2989518.png)
![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2989520.png)
![4-Imino-3,6-diphenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione](/img/structure/B2989522.png)
